2,4-Dinitrobenzaldoxime
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Overview
Description
2,4-Dinitrobenzaldoxime is a compound with the IUPAC name 2,4-dinitrobenzaldehyde oxime . It has a molecular weight of 211.13 . It is a yellow crystalline powder that is soluble in organic solvents but insoluble in water.
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5N3O5/c11-8-4-5-1-2-6(9(12)13)3-7(5)10(14)15/h1-3H,4H2 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at ambient temperature . It has a molecular weight of 211.13 .Scientific Research Applications
1. Organic Chemistry and Mechanistic Studies
2,4-Dinitrobenzaldoxime is involved in elimination reactions that follow the E2 mechanism, as demonstrated in a study where its elimination reactions were promoted by triethylamine in MeCN-H2O. This study provides insights into solvent effects on reaction rates, which is essential for organic synthesis and mechanistic studies (Cho, Maing Yoon, & Song, 1995).
2. Development of Biosensors
A significant application of related compounds is in biosensor development. For instance, a study explored a biosensor based on a nanocomposite modified electrode for the electrocatalytic determination of glutathione and piroxicam. Such applications highlight the potential of this compound derivatives in analytical chemistry and diagnostics (Karimi-Maleh et al., 2014).
3. Cytochemical Applications
The related compound 2,4-Dinitrofluorobenzene has been used as a histochemical reagent to localize reactive protein groups in tissues. This demonstrates the potential of this compound in histochemistry, especially in studying protein structures in connective tissues and epithelial structures (Zerlotti & Engel, 1962).
4. Environmental Chemistry and Photolysis Studies
Studies on compounds like 2,4-dinitrotoluene (a structurally similar compound) provide insights into the environmental behavior of nitroaromatic compounds. Research on the influence of factors like pH, temperature, and salinity on the photolysis of these compounds in seawater is crucial for understanding their environmental impact and degradation pathways (Prak et al., 2013).
Safety and Hazards
The safety information for 2,4-Dinitrobenzaldoxime includes precautionary statements P271, P261, and P280 . These codes correspond to specific safety measures recommended when handling the compound.
Relevant Papers There are peer-reviewed papers and technical documents related to this compound , but the specific content of these papers was not available in the search results. For more detailed information, you may want to access these papers directly.
Mechanism of Action
Target of Action
It is known that nitroaromatic compounds like 2,4-dinitrobenzaldoxime can interact with various biological targets, including proteins and dna .
Mode of Action
It is suggested that the compound may interact with its targets through a variety of mechanisms, potentially involving the formation of covalent bonds or non-covalent interactions
Biochemical Pathways
Nitroaromatic compounds like this compound can affect various biochemical pathways, potentially leading to changes in cellular metabolism . .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic potential
Result of Action
It is known that nitroaromatic compounds can induce various cellular responses, potentially leading to changes in cell function
Action Environment
The action of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds These factors can affect the stability of the compound, its interaction with targets, and its overall efficacy
Properties
{ "Design of the Synthesis Pathway": "The synthesis of 2,4-Dinitrobenzaldoxime can be achieved through a multi-step reaction pathway starting from benzaldehyde.", "Starting Materials": [ "Benzaldehyde", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Nitric acid", "Sulfuric acid", "Sodium nitrite" ], "Reaction": [ "Step 1: Benzaldehyde is reacted with hydroxylamine hydrochloride in the presence of sodium hydroxide to form benzaldoxime.", "Step 2: Benzaldoxime is then nitrated with a mixture of nitric acid and sulfuric acid to form 2-nitrobenzaldoxime.", "Step 3: 2-nitrobenzaldoxime is further nitrated with sodium nitrite and sulfuric acid to form 2,4-dinitrobenzaldoxime." ] } | |
CAS No. |
3236-33-7 |
Molecular Formula |
C7H5N3O5 |
Molecular Weight |
211.13 g/mol |
IUPAC Name |
(NZ)-N-[(2,4-dinitrophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H5N3O5/c11-8-4-5-1-2-6(9(12)13)3-7(5)10(14)15/h1-4,11H/b8-4- |
InChI Key |
YVCGJBIQVLGPRJ-YWEYNIOJSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])/C=N\O |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C=NO |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C=NO |
3236-33-7 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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